(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(4,6-DIMETHYL-2-PYRIDYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(4,6-DIMETHYL-2-PYRIDYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a phenyl ring substituted with a tert-butyl group and a pyridyl ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(4,6-DIMETHYL-2-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 4-(tert-butyl)benzaldehyde with 4,6-dimethyl-2-pyridinecarboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(4,6-DIMETHYL-2-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(4,6-DIMETHYL-2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(4,6-DIMETHYL-2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
3-Chloro-4-fluorophenylboronic acid: A boronic acid derivative with similar aromatic substitution patterns.
3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester: An ester with similar functional groups.
Uniqueness
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(4,6-DIMETHYL-2-PYRIDYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-12-15(2)21-18(13-14)22-19(23)11-8-16-6-9-17(10-7-16)20(3,4)5/h6-13H,1-5H3,(H,21,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUIBCRVFRTJV-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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